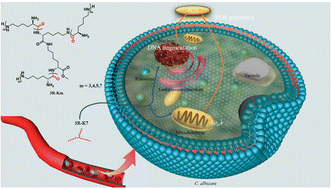Multi-arm ε-polylysines exhibit broad-spectrum antifungal activities against Candida species†
Biomaterials Science Pub Date: 2023-09-29 DOI: 10.1039/D3BM01233F
Abstract
Invasive fungal infections pose a crucial threat to public health and are an under-recognized component of antimicrobial resistance, which is an emerging crisis worldwide. Here we designed and synthesized a panel of multi-arm ε-polylysines (ε-mPLs, nR-Km) with a precise number of n = 3–6 arms of ε-oligo(L-lysine)s and a precise arm length of m = 3–7 ε-lysine residues. ε-mPLs have good biocompatibility and exhibited broad-spectrum antifungal activities towards Aspergillus, Mucorales and Candida species, and their antifungal activities increased with residue arm length. Among these ε-mPLs, 3R-K7 showed high antifungal activity against C. albicans with a MIC value of as low as 24 μg mL−1 (only 1/16th that of ε-PL) and also exhibited similar antifungal activity towards the clinically isolated multi-drug resistant (MDR) C. albicans strain. Furthermore, 3R-K7 could inhibit the formation of C. albicans biofilms and kill the cells within mature C. albicans biofilms. Mechanistic studies proved that 3R-K7 killed fungal cells by entering the cells to generate reactive oxygen species (ROS) and induce cell apoptosis. An in vivo study showed that 3R-K7 significantly increased the survival rate of mice in a systemic murine candidiasis model, demonstrating that ε-mPL has great potential as a new antifungal agent.


Recommended Literature
- [1] Vibrational entropy of disorder in Cu3Au with different degrees of short-range order
- [2] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†
- [3] Chemical heterogeneity and approaches to its control in BiFeO3–BaTiO3 lead-free ferroelectrics†
- [4] Genetic encoding of 2-aryl-5-carboxytetrazole-based protein photo-cross-linkers†
- [5] Front cover
- [6] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [7] Contents list
- [8] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [9] An experimental and computational study to understand the lithium storage mechanism in molybdenum disulfide†
- [10] Real-time monitored photocatalytic activity and electrochemical performance of an rGO/Pt nanocomposite synthesized via a green approach†










